molecular formula C13H25N3O3 B7915276 [1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester

[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester

Cat. No.: B7915276
M. Wt: 271.36 g/mol
InChI Key: GERGCRPXTLISRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a carbamic acid tert-butyl ester derivative featuring a piperidine ring (6-membered nitrogen-containing heterocycle) substituted with a 2-amino-acetyl group at the 3-position via a methyl linker. Such derivatives are often intermediates in medicinal chemistry, particularly in protease inhibitor design or peptide-mimetic drug development .

Properties

IUPAC Name

tert-butyl N-[[1-(2-aminoacetyl)piperidin-3-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O3/c1-13(2,3)19-12(18)15-8-10-5-4-6-16(9-10)11(17)7-14/h10H,4-9,14H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GERGCRPXTLISRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCN(C1)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intermediate Preparation: Piperidine Substrate Derivatization

The synthesis begins with tert-butyl piperidin-3-ylmethylcarbamate , a commercially available intermediate. Functionalization at the piperidine nitrogen is achieved via nucleophilic acyl substitution. In one protocol, 2-chloroacetyl chloride reacts with the piperidine nitrogen in dichloromethane (DCM) under inert conditions, yielding [1-(2-chloro-acetyl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester . This intermediate is subsequently aminated using aqueous ammonia or benzylamine to introduce the 2-aminoacetyl group.

Key reaction :

Piperidine intermediate+2-Chloroacetyl chlorideDCM, TEAChloroacetyl intermediateNH32-Aminoacetyl product\text{Piperidine intermediate} + \text{2-Chloroacetyl chloride} \xrightarrow{\text{DCM, TEA}} \text{Chloroacetyl intermediate} \xrightarrow{\text{NH}_3} \text{2-Aminoacetyl product}

Yield: 75–85%.

Carbamate Formation and Protection Strategies

The tert-butyl carbamate group is introduced early in the synthesis to protect the primary amine. A representative method involves reacting piperidin-3-ylmethylamine with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) at 0°C, followed by stirring at room temperature for 12 hours. This step achieves near-quantitative yields (95–98%) and is pivotal for preventing undesired side reactions during subsequent acylations.

Optimization insight :

  • Solvent choice : THF outperforms DMF or DCM in minimizing byproducts.

  • Stoichiometry : A 1.2:1 molar ratio of Boc₂O to amine ensures complete protection.

Coupling Reactions for Amide Bond Formation

The 2-aminoacetyl group is introduced via amide coupling. In a protocol adapted from PMC literature, the chloroacetyl intermediate is treated with ammonia gas in methanol at −20°C, followed by gradual warming to room temperature. Alternatively, HATU/HOBt-mediated coupling with glycine tert-butyl ester in DMF affords the amide bond with 70–80% efficiency.

Example procedure :

  • Dissolve chloroacetyl intermediate (1.0 equiv) in DMF.

  • Add HATU (1.05 equiv), HOBt (1.1 equiv), and DIPEA (3.0 equiv).

  • Introduce glycine tert-butyl ester (1.2 equiv) and stir for 12 hours.

  • Purify via column chromatography (hexane/ethyl acetate).

Optimization of Reaction Conditions

Solvent and Temperature Effects

ParameterOptimal ConditionYield Impact
Solvent DMF for couplingMaximizes solubility
Temperature 0–25°C for amidationReduces decomposition
Catalyst HATU/HOBt80–90% efficiency

Data aggregated from demonstrates that polar aprotic solvents (e.g., DMF) enhance coupling efficiency, while temperatures above 40°C promote racemization.

Deprotection and Final Product Isolation

Final deprotection of the tert-butyl group employs trifluoroacetic acid (TFA) in DCM (10% v/v), cleaving the Boc group within 1–2 hours at room temperature. Neutralization with aqueous NaHCO₃ followed by extraction with ethyl acetate yields the free amine, which is subsequently acetylated or stabilized as the hydrochloride salt.

Critical consideration :

  • Acid concentration : Excess TFA (>20%) leads to ester hydrolysis, reducing yield.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): Peaks at δ 1.38 (s, Boc CH₃), 3.15 (m, piperidine CH₂), and 6.85 (s, NH₂) confirm structure.

  • LC-MS : [M+H]⁺ at m/z 271.36 aligns with theoretical molecular weight.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water + 0.1% TFA) reveals >95% purity for optimized protocols.

Comparative Analysis of Synthetic Routes

MethodYieldPurityKey Advantage
HATU-mediated coupling 80%98%High reproducibility
Ammonia gas amination 75%95%Low cost
TFA deprotection 90%97%Rapid reaction

Data synthesized from highlights HATU-based coupling as the most robust method, albeit with higher reagent costs.

Challenges and Troubleshooting

  • Racemization : Observed during amidation at elevated temperatures. Mitigated by maintaining reactions below 25°C.

  • Byproduct formation : Excess Boc₂O leads to di-Boc derivatives. Controlled stoichiometry (1.2:1 ratio) resolves this.

  • Solvent residues : DMF traces in final products necessitate rigorous washing with ethyl acetate/water .

Chemical Reactions Analysis

Deprotection of the tert-Butyl Ester

The tert-butyl ester group undergoes acid-catalyzed cleavage under mild conditions. Key findings:

Reagent Conditions Product Yield Source
Trifluoroacetic acid (TFA)10% TFA in CH<sub>2</sub>Cl<sub>2</sub>, RT, 1–2 hCarboxylic acid derivative>90%
Aqueous H<sub>3</sub>PO<sub>4</sub>85% H<sub>3</sub>PO<sub>4</sub>, 60°C, 6 hCarboxylic acid (selective deprotection)85–95%
SOCl<sub>2</sub>RT, 2 hAcid chloride intermediate88%
  • The tert-butyl group demonstrates stability under basic conditions but is selectively cleaved in acidic media without affecting the carbamate or amino-acetyl groups .

  • Conversion to acid chlorides enables further derivatization (e.g., amidation, esterification) .

Carbamate Reactivity

The carbamate moiety participates in nucleophilic substitution and hydrolysis:

Reaction Reagent Conditions Outcome
Alkaline hydrolysisNaOH (2.5 M)Reflux, 4 hFree amine generation
Reductive cleavageLiAlH<sub>4</sub>THF, 0°C → RT, 3 hAlcohol formation
  • Hydrolysis under strongly basic conditions yields the corresponding amine, while reduction produces alcohols .

Amino-Acetyl Group Modifications

The primary amine on the acetyl group is reactive toward acylating and alkylating agents:

Reaction Reagent Product Application
AcylationAcetic anhydride, DIPEAN-Acetyl derivativeStability enhancement
Amide couplingHBTU/HOBt, DIPEAPeptide-like conjugatesDrug candidate synthesis
  • HBTU/HOBt-mediated couplings facilitate attachment to carboxylic acids or resins .

  • Acylation improves metabolic stability in pharmacological contexts.

Piperidine Ring Functionalization

The piperidine ring undergoes alkylation and nucleophilic substitution:

Reaction Reagent Site Product
N-AlkylationEthyl bromoacetate, DBUPiperidine nitrogenQuaternary ammonium salt
BenzylationBenzyl bromide, K<sub>2</sub>CO<sub>3</sub>Piperidine nitrogenN-Benzyl derivative
  • Alkylation at the piperidine nitrogen enhances lipophilicity, impacting membrane permeability .

Esterification and Transesterification

The tert-butyl ester can be modified via transesterification:

Reagent Catalyst New Ester Yield
MethanolTf<sub>2</sub>NH (cat.)Methyl ester78%
Benzyl alcoholSteglich conditionsBenzyl ester82%
  • Transesterification preserves the carbamate structure while altering ester solubility .

Stability Under Physiological Conditions

Critical for pharmaceutical applications:

  • pH Stability : Stable at pH 7.4; hydrolyzes rapidly at pH < 3 (e.g., gastric conditions) .

  • Thermal Stability : Decomposes above 150°C, necessitating low-temperature storage .

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in drug design and development. Its piperidine framework is commonly found in many pharmaceuticals, making it a candidate for:

  • Antidepressants : Compounds with similar structures have shown efficacy in modulating neurotransmitter systems.
  • Anticancer agents : Research indicates that piperidine derivatives can inhibit tumor growth by interfering with cellular signaling pathways.

Biochemical Studies

In biochemical research, the compound can serve as:

  • Enzyme inhibitors : Its ability to interact with various enzymes can be exploited to develop inhibitors for therapeutic purposes.
  • Probes for biological studies : It can be used to study enzyme mechanisms or to track biological processes due to its unique structural features.

Organic Synthesis

The tert-butyl ester functionality allows for:

  • Protecting group applications : In organic synthesis, it can act as a protecting group for amines or carboxylic acids during multi-step synthesis.
  • Synthesis of complex molecules : The compound can be utilized as an intermediate in the synthesis of more complex organic molecules.

Case Study 1: Antidepressant Activity

A study published in a peer-reviewed journal explored the antidepressant activity of piperidine derivatives. The findings suggested that compounds structurally similar to [1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester exhibited significant serotonin reuptake inhibition, indicating potential as antidepressants.

Case Study 2: Anticancer Research

Research conducted on piperidine-based compounds demonstrated their ability to inhibit specific cancer cell lines. The study highlighted that modifications in the piperidine structure could enhance cytotoxicity against certain tumors, suggesting that this compound might also possess similar properties.

Mechanism of Action

The mechanism of action of [1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting the biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Core Ring Structure Variations

Compound Name Core Ring Ring Size Key Structural Features Biological/Physicochemical Implications Reference
[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester Piperidine 6-membered Amino acetyl group at 3-position Enhanced hydrogen bonding; potential protease targeting
[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester Pyrrolidine 5-membered Ethyl carbamate; pyrrolidine core Increased ring strain; altered conformational flexibility
(1H-Indol-3-ylmethyl)-carbamic acid tert-butyl ester Indole Aromatic Indole substituent π-π stacking interactions; enhanced lipophilicity
4-Fluoro-3-(piperidin-4-yl-benzyl)-carbamic acid tert-butyl ester Piperidine 6-membered Fluorine atom; benzyl group Increased metabolic stability; electron-withdrawing effects

Key Insights :

  • Piperidine vs. Pyrrolidine : The 6-membered piperidine ring (target compound) offers greater conformational flexibility compared to the 5-membered pyrrolidine analogue . This may influence binding to enzyme active sites or receptors.
  • Aromatic vs. Aliphatic Substituents: Indole-containing derivatives (e.g., ) exhibit π-π interactions, whereas the amino acetyl group in the target compound prioritizes hydrogen bonding.

Substituent Effects on Bioactivity

Compound Name Substituent Features Biological Activity Mechanism/Application Reference
{1S-Benzyl-4R-[...]}-carbamic acid tert-butyl ester Benzyl, phenylpentyl chains γ-Secretase inhibition Alzheimer’s disease research; presenilin-dependent Aβ modulation
[1-(6-Ethoxy-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester Ethoxy, methylsulfanyl-pyrimidine Unspecified (likely kinase inhibition) Potential antiviral or anticancer applications
(3-Amino-phenyl)-carbamic acid tert-butyl ester 3-Amino-phenyl group Intermediate for kinase inhibitors Tailored solubility for cellular uptake

Key Insights :

  • Amino Acetyl Group: The target compound’s 2-amino-acetyl substituent may mimic peptide bonds, making it suitable for protease inhibitor design. This contrasts with γ-secretase inhibitors (), which rely on bulkier aromatic groups for membrane penetration.

Key Insights :

  • Protection Strategies: The tert-butyl carbamate (Boc) group is widely used (e.g., ) for amine protection, but the amino acetyl group in the target compound may require orthogonal protecting groups during synthesis.
  • Catalytic Steps : Palladium-catalyzed couplings (e.g., Suzuki in ) are common for introducing aryl/heteroaryl groups, whereas the target compound’s synthesis may focus on amide bond formation.

Physicochemical Properties and Solubility

Compound Name Molecular Formula logP (Predicted) Solubility (aq. buffer) Stability Notes
This compound C14H25N3O3 ~1.2 Moderate (amino group enhances hydrophilicity) Stable at neutral pH; sensitive to strong acids/bases
[1-(3-AMINO-PHENYL)-PIPERIDIN-3-YL]-CARBAMIC ACID TERT-BUTYL ESTER C16H25N3O2 ~2.1 Low (aromatic amine reduces solubility) Photostability concerns due to aromatic amine
N-[N-(3,5-Difluorophenacetyl)-L-alanyl]-(S)-phenylglycine t-butyl ester C24H27F2N3O4 ~3.5 Poor (lipophilic fluorinated groups) Requires DMSO for solubilization

Key Insights :

  • Amino Acetyl vs. Aromatic Amines: The target compound’s amino acetyl group improves aqueous solubility compared to aromatic amines () but may reduce membrane permeability.
  • Fluorine Effects : Fluorinated analogues () exhibit higher logP values, favoring blood-brain barrier penetration but complicating formulation.

Biological Activity

[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester (CAS No. 1353961-89-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H27N3O2
  • Molecular Weight : 305.42 g/mol
  • InChI Key : GERGCRPXTLISRV-UHFFFAOYNA-N

The compound exhibits several mechanisms that contribute to its biological activity:

  • Cholinesterase Inhibition : The compound has been studied for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that play critical roles in neurotransmission. Inhibition of these enzymes can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .
  • Anticancer Activity : Recent studies suggest that derivatives of piperidine, including this compound, may exhibit anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
  • Neuroprotective Effects : The compound's ability to cross the blood-brain barrier makes it a candidate for neuroprotective therapies. Its antioxidant properties may help mitigate oxidative stress in neurodegenerative disorders .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Cholinesterase InhibitionInhibits AChE and BuChE, enhancing cholinergic signaling
Anticancer ActivityInduces apoptosis in cancer cell lines
NeuroprotectionExhibits antioxidant properties

Case Studies

  • Alzheimer's Disease Model : A study evaluated the efficacy of similar carbamate derivatives in a mouse model of Alzheimer’s disease. The results indicated significant improvement in cognitive function and reduced amyloid plaque formation, attributed to enhanced cholinergic activity .
  • Cancer Cell Line Studies : In vitro studies on FaDu hypopharyngeal tumor cells demonstrated that compounds similar to this compound exhibited higher cytotoxicity compared to standard chemotherapeutics like bleomycin .

Q & A

Q. What are the optimal synthetic routes for enantiomerically pure [1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester?

Methodological Answer: The compound can be synthesized via multi-step asymmetric routes. A common approach involves starting from chiral precursors like L-aspartic acid β-tert-butyl ester, followed by sequential protection, coupling, and deprotection steps. For example:

Step 1 : Protection of the amino group using tert-butoxycarbonyl (Boc) chemistry.

Step 2 : Piperidine ring functionalization via alkylation or acylation, ensuring stereochemical control.

Step 3 : Coupling with 2-amino-acetyl moieties using carbodiimide-based reagents (e.g., EDC/HOBt).

Step 4 : Final Boc deprotection under acidic conditions (e.g., TFA/DCM).
Key catalysts include triethylamine for pH control and palladium-based reagents for cross-coupling steps. Purity is validated via HPLC (>98%) and chiral chromatography (#user-content-evidence1)(#user-content-evidence11).

Q. How is structural characterization performed for this compound and its intermediates?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm regiochemistry and stereochemistry (e.g., piperidine ring protons at δ 3.2–4.1 ppm, Boc tert-butyl group at δ 1.4 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+^+ at m/z 315.18).
  • X-ray Crystallography : Resolves absolute configuration for enantiopure intermediates.
  • Infrared (IR) Spectroscopy : Identifies carbamate C=O stretches (~1680–1720 cm1^{-1}) and amine N-H stretches (~3300 cm1^{-1}) (#user-content-evidence3)(#user-content-evidence5).

Q. What safety precautions are critical during synthesis and handling?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Perform reactions in fume hoods due to volatile solvents (e.g., DCM, TFA).
  • Spill Management : Neutralize acids/bases with appropriate agents (e.g., sodium bicarbonate for TFA).
  • Storage : Store at –20°C under nitrogen to prevent Boc group hydrolysis. Safety data sheets (SDS) for related compounds highlight acute toxicity (LD50_{50} > 2000 mg/kg in rats) and irritant properties (#user-content-evidence3)(#user-content-evidence18).

Advanced Research Questions

Q. How can computational docking studies guide the design of derivatives targeting viral proteases?

Methodological Answer:

  • Target Selection : Focus on enzymes like SARS-CoV-2 Mpro (PDB ID: 6LU7) due to conserved active sites.
  • Docking Workflow :
    • Ligand Preparation : Generate 3D conformers of the compound using software like Open Babel.
    • Protein Preparation : Remove water molecules and add hydrogens via Schrödinger Maestro.
    • Glide Docking : Use XP mode to prioritize hydrogen bonds (e.g., with GLN189, LEU141) and hydrophobic interactions (e.g., MET49, CYS145).
    • Scoring : Glide scores < –8 kcal/mol indicate strong binding.
  • Validation : Compare with co-crystallized inhibitors (e.g., N3 inhibitor) and validate via MD simulations (RMSD < 2 Å). Published studies report Glide scores of –8.21 kcal/mol for similar carbamate derivatives (#user-content-evidence8).

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Source Analysis : Check assay conditions (e.g., cell lines, incubation time). For example, IC50_{50} discrepancies in kinase inhibition may arise from ATP concentration variations.
  • Structural Confirmation : Re-validate compound identity via LC-MS and NMR if discrepancies exceed ±15%.
  • Meta-Analysis : Use tools like Forest plots to compare EC50_{50} values across publications. A 2023 review noted ±20% variability in IC50_{50} for piperidine-carbamates due to solvent effects (DMSO vs. PBS) (#user-content-evidence8)(#user-content-evidence14).

Q. What strategies optimize yield in large-scale synthesis while maintaining stereochemical integrity?

Methodological Answer:

  • Catalyst Optimization : Replace homogeneous catalysts (e.g., Pd(PPh3_3)4_4) with immobilized versions to enhance recyclability.
  • Flow Chemistry : Use continuous reactors for Boc protection steps (residence time: 30–60 min, 25°C), improving yield from 75% (batch) to 92%.
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediates.
  • Chiral Resolution : Employ enzymatic resolution (e.g., lipase B) for enantiomeric excess (ee) >99% (#user-content-evidence1)(#user-content-evidence11)(#user-content-evidence14).

Q. How does the tert-butyl carbamate group influence pharmacokinetic properties?

Methodological Answer:

  • Stability : Boc groups resist hydrolysis at physiological pH (t1/2_{1/2} > 24 h in plasma) but cleave under acidic conditions (e.g., lysosomal pH 4.5).
  • Lipophilicity : LogP increases by ~1.5 units compared to free amines, enhancing blood-brain barrier penetration (e.g., Papp > 5 × 106^{-6} cm/s in Caco-2 assays).
  • Metabolism : CYP3A4-mediated oxidation of the piperidine ring generates hydroxylated metabolites. In vitro studies show <10% degradation in hepatocyte models over 6 hours (#user-content-evidence8)(#user-content-evidence20).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.